3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-

Catalog No.
S15821098
CAS No.
62128-88-5
M.F
C11H10F2N2O2
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,...

CAS Number

62128-88-5

Product Name

3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-

IUPAC Name

2-[3-(difluoromethoxy)phenyl]-5-methyl-4H-pyrazol-3-one

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C11H10F2N2O2/c1-7-5-10(16)15(14-7)8-3-2-4-9(6-8)17-11(12)13/h2-4,6,11H,5H2,1H3

InChI Key

VCGGHBYOQKZRQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC(F)F

3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- is a complex organic compound belonging to the pyrazolone family. Its molecular formula is C17H15F2N5OC_{17}H_{15}F_2N_5O, and it has a molecular weight of approximately 343.33 g/mol. The compound features a unique structure characterized by the presence of a difluoromethoxy group and a hydrazinylidene moiety, contributing to its potential applications in various fields such as medicinal chemistry and materials science .

, including:

  • Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
  • Substitution: The compound can participate in substitution reactions at the hydrazinylidene and difluoromethoxy groups using halogens or alkylating agents .

Research indicates that this compound exhibits significant biological activity, particularly in anticancer properties. It may inhibit specific enzymes involved in cell proliferation, thereby affecting cancer cell growth. Additionally, its interaction with various molecular targets suggests potential therapeutic applications in treating other diseases .

The synthesis of 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- typically involves multiple steps:

  • Formation of Intermediate: The reaction of 2-(difluoromethoxy)aniline with hydrazine hydrate yields a hydrazinylidene intermediate.
  • Final Reaction: This intermediate is then reacted with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific conditions, often requiring solvents like ethanol or methanol and heating to facilitate the reaction .

Studies on the interactions of 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- with biological molecules have shown that it can bind to specific enzymes and receptors. This binding alters their activity, which is crucial for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneC10H10N2OLacks difluoromethoxy group; simpler structure
NorphenazoneC10H10N2OKnown for analgesic properties; structurally similar pyrazolone
EdaravoneC10H10N2OUsed for neuroprotection; different functional groups

These compounds highlight the uniqueness of 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-, particularly due to its difluoromethoxy substitution and potential biological activities that differentiate it from others in the pyrazolone class .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

240.07103389 g/mol

Monoisotopic Mass

240.07103389 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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